ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate: is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a chlorophenyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate typically begins with the appropriate substituted aniline and ethyl acetoacetate.
Reaction Steps:
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where the amino or chlorophenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry:
- Ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel heterocyclic compounds with potential applications in various fields.
Biology:
- In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against different biological targets.
Medicine:
- The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry:
- In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable in the design of new materials with specific properties.
Mechanism of Action
- The mechanism of action of ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways:
Comparison with Similar Compounds
- Ethyl 2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carboxylate
- Ethyl 2-amino-4-(4-bromophenyl)-1H-pyrrole-3-carboxylate
- Ethyl 2-amino-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate
Comparison:
- Ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its fluorinated, brominated, or methylated analogs, the chlorinated compound may exhibit different reactivity and biological activity profiles.
Biological Activity
Ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C13H13ClN2O2 and a molecular weight of approximately 264.71 g/mol. The compound features an ethyl ester, an amino group, and a chlorophenyl substituent, which contribute to its unique reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including colon cancer cells. The presence of the chlorophenyl group enhances its interaction with molecular targets involved in cancer progression, potentially modulating pathways associated with tumor growth and metastasis.
Anti-inflammatory Effects
The compound has also been identified as a potential anti-inflammatory agent. It may interact with enzymes and receptors involved in inflammatory pathways, suggesting its role in mitigating chronic inflammatory conditions. The modulation of these pathways could lead to therapeutic applications in diseases characterized by excessive inflammation.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various pathogens. This broad-spectrum efficacy positions it as a candidate for further development in treating infectious diseases.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within biological systems. This includes interactions with enzymes, receptors, and other proteins that modulate their activity, leading to altered cellular responses associated with inflammation and cancer progression.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate | C₁₁H₁₁ClN₂O₂S | Antimicrobial | Contains a thienyl group |
Ethyl 2-amino-1H-pyrrole-3-carboxylate | C₇H₁₀N₂O₂ | Antioxidant | Lacks chlorophenyl substitution |
Ethyl 2-amino-4-(phenyl)-1H-pyrrole-3-carboxylate | C₁₃H₁₃N₂O₂ | Anticancer | Features a phenyl instead of chlorophenyl |
The chlorinated aromatic ring in this compound enhances its reactivity and biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized this compound using various starting materials and reaction conditions. The resulting compound was evaluated for its anticancer properties against colon cancer cell lines, showing significant inhibitory effects (GI50 values ranging from 1.0×10−8 to 1.6×10−8 M) .
- Mechanistic Studies : Research utilizing molecular docking techniques has indicated that this compound can form stable complexes with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, suggesting its potential as a targeted therapeutic agent for cancer treatment .
Properties
IUPAC Name |
ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-10(7-16-12(11)15)8-3-5-9(14)6-4-8/h3-7,16H,2,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNSZJDUQCPCEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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